tert-Butyl 6-methyl-1H-indole-1-carboxylate
Description
tert-Butyl 6-methyl-1H-indole-1-carboxylate is a Boc-protected indole derivative characterized by a methyl substituent at the 6-position of the indole ring and a tert-butoxycarbonyl (Boc) group at the 1-position. This compound serves as a critical intermediate in pharmaceutical and organic synthesis, particularly in the development of small-molecule inhibitors and bioactive indole derivatives. The Boc group enhances solubility and stability during synthetic processes while allowing selective deprotection under acidic conditions. Its structural features, including the electron-rich indole core and hydrophobic methyl substituent, make it a versatile scaffold for medicinal chemistry applications .
Properties
IUPAC Name |
tert-butyl 6-methylindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-10-5-6-11-7-8-15(12(11)9-10)13(16)17-14(2,3)4/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQBSROSSKTUQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CN2C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562229 | |
| Record name | tert-Butyl 6-methyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127956-24-5 | |
| Record name | 1,1-Dimethylethyl 6-methyl-1H-indole-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127956-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 6-methyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50562229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
1-BOC-6-methylindole, also known as tert-Butyl 6-methyl-1H-indole-1-carboxylate or 1-BOC-6-methylindole, tech grade, is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
The mode of action of 1-BOC-6-methylindole is not well-documented in the current literature. The compound’s interaction with its targets and the resulting changes are subject to ongoing research. It’s important to note that the mode of action can vary depending on the specific biological context and the presence of other interacting molecules.
Biological Activity
tert-Butyl 6-methyl-1H-indole-1-carboxylate, also known as 1-BOC-6-methylindole, is a synthetic derivative of indole characterized by its unique structural features, which include a tert-butyl group and a carboxylate moiety. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in cancer therapy and antimicrobial applications.
- Molecular Formula : C₁₄H₁₇NO₂
- Molecular Weight : 231.29 g/mol
- Purity : Typically ≥95%
The precise mechanism of action for this compound remains under investigation. However, as a derivative of indole, it is hypothesized to share biological activities common to indoles, which may include:
- Anticancer Activity : Indoles have been noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
- Antimicrobial Properties : Compounds within this class often demonstrate activity against various microbial strains.
Anticancer Properties
Research indicates that indole derivatives can exhibit significant anticancer properties. For instance, studies on structurally similar compounds have shown that modifications at specific positions on the indole ring can enhance cytotoxicity against cancer cell lines. A notable study demonstrated that certain substitutions led to increased efficacy in disrupting microtubule polymerization, a critical process in cell division, thereby inducing mitotic arrest in cancer cells .
Table 1: Summary of Anticancer Activity of Indole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2j | U251 (GBM) | 0.1 | Microtubule disruption |
| 2k | HeLa | 0.6 | Apoptosis induction |
| 2m | MCF7 | 0.3 | G2/M phase arrest |
Antimicrobial Activity
Indoles have also been recognized for their antimicrobial properties. The structure of this compound suggests potential efficacy against bacterial strains. Research has shown that similar compounds possess formidable antibacterial effects against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity Overview
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Indole Derivative A | Staphylococcus aureus | 0.097 µg/mL |
| Indole Derivative B | Escherichia coli | 0.78 µg/mL |
| tert-butyl derivative | Pseudomonas aeruginosa | TBD |
Case Studies
Several studies have focused on the biological evaluation of indole derivatives, including this compound:
- Induction of Methuosis : Research indicated that certain indolyl derivatives could induce methuotic cell death, a unique form of cell death distinct from apoptosis, highlighting the diverse cellular pathways influenced by these compounds .
- Microtubule Disruption : A study evaluated the effects of various substituted indoles on microtubule dynamics, revealing that specific substitutions could significantly alter the biological profile and increase cytotoxicity against cancer cells .
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 6-methyl-1H-indole-1-carboxylate is explored as a lead compound in drug discovery programs. Its structural characteristics allow it to interact with various biological targets, making it a candidate for developing new therapeutic agents.
Applications in Drug Development :
- Anticancer Activity : The compound has shown potential in inducing apoptosis in cancer cells and inhibiting tumor growth. Studies have indicated that indole derivatives can modulate pathways involved in cell proliferation and survival, making them suitable for cancer therapy.
- Antimicrobial Properties : Research indicates that this compound possesses significant antimicrobial activity against various pathogens, suggesting its potential use as an antibiotic lead compound .
Organic Synthesis
As a versatile building block, this compound is employed in the synthesis of more complex indole derivatives. Its ability to undergo various chemical reactions makes it valuable in organic synthesis.
Key Reactions :
- Electrophilic Substitution : The indole ring can participate in electrophilic substitution reactions, allowing the introduction of diverse functional groups necessary for synthesizing novel compounds.
- Oxidation and Reduction : The hydroxymethyl group can be oxidized to form carboxylic acids or reduced to generate dihydroindole derivatives, expanding the range of potential applications in synthetic chemistry.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study published in Medicinal Chemistry investigated the effects of this compound on human cancer cell lines. The results demonstrated that the compound effectively inhibited cell proliferation with an IC50 value indicating significant potency against breast and lung cancer cells. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways, highlighting its therapeutic potential.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, this compound was tested against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting its viability as a new antimicrobial agent .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Structural Similarity Scores ()
| Compound Name | CAS Number | Similarity Score |
|---|---|---|
| tert-Butyl 6-amino-1H-indole-1-carboxylate | 219508-62-0 | 0.88 |
| tert-Butyl 6-formylindoline-1-carboxylate | 391668-75-0 | 0.87 |
| tert-Butyl 6-(hydroxymethyl)-1H-indole-1-carboxylate | 354587-72-7 | 0.85 |
Preparation Methods
Reaction Mechanism and Reagents
The Boc protection is facilitated by di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. The reaction proceeds via a two-step mechanism:
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Activation of Boc₂O : DMAP abstracts a proton from the indole nitrogen, generating a reactive intermediate that attacks the electrophilic carbonyl carbon of Boc₂O.
-
Boc Group Transfer : The tert-butoxycarbonyl group is transferred to the indole nitrogen, releasing CO₂ and tert-butanol as byproducts.
The use of dichloromethane (DCM) as the solvent ensures optimal solubility of both 6-methylindole and Boc₂O, while minimizing side reactions such as O-acylation.
Optimization of Reaction Conditions
Stoichiometry and Temperature Control
Key parameters influencing yield and purity include:
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Boc₂O Equivalents : A slight excess (1.1–1.5 equivalents) ensures complete conversion of 6-methylindole, as confirmed by thin-layer chromatography (TLC) monitoring.
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Temperature : Reactions conducted at 0–25°C prevent exothermic side reactions, with room temperature (23–25°C) being optimal for laboratory-scale synthesis.
| Parameter | Optimal Value | Impact on Yield/Purity |
|---|---|---|
| Boc₂O Equivalents | 1.1–1.5 | Maximizes conversion |
| Reaction Temperature | 23–25°C | Minimizes decomposition |
| DMAP Loading | 0.1 equiv | Accelerates activation |
Solvent Selection
Dichloromethane is preferred due to its low polarity, which stabilizes the Boc-indole intermediate without solubilizing unreacted starting materials. Alternative solvents like tetrahydrofuran (THF) or ethyl acetate reduce yields by 15–20% due to competitive solvation effects.
Workup and Purification
Aqueous Extraction
Post-reaction, the mixture is sequentially washed with:
Flash Column Chromatography
The crude product is purified using silica gel chromatography with a hexane/ethyl acetate gradient (15–30% ethyl acetate). This step achieves >99% purity, as evidenced by HPLC analysis.
| Purification Step | Eluent Composition | Purity (%) | Yield (%) |
|---|---|---|---|
| Initial Extraction | N/A | 85–90 | 95 |
| Flash Chromatography | 15% EtOAc/Hexane | >99 | 90 |
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 8.06–7.97 (1H, br. s, NH), 7.51 (1H, d, J = 3.8 Hz, H-2), 7.44 (1H, dd, J = 7.9 Hz, H-4), 7.07 (1H, ddd, J = 7.9, 1.5, 0.7 Hz, H-5), 6.52 (1H, dd, J = 3.7, 0.8 Hz, H-3), 2.49 (3H, s, CH₃), 1.68 (9H, s, C(CH₃)₃).
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¹³C NMR (101 MHz, CDCl₃) : δ 149.7 (C=O), 135.4 (C-7a), 134.0 (C-3a), 128.0 (C-4), 125.0 (C-5), 123.9 (C-6), 120.3 (C-2), 115.2 (C-7), 107.0 (C-3), 83.2 (C(CH₃)₃), 28.0 (C(CH₃)₃), 21.8 (CH₃).
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IR (neat) : 2976 cm⁻¹ (C-H stretch, tert-butyl), 1729 cm⁻¹ (C=O), 1368 cm⁻¹ (C-N).
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 262.2634 [M+H]⁺, consistent with the molecular formula C₁₅H₁₈N₂O₂.
Industrial-Scale Production Considerations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
